(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-4(9)6(12)10-2-5-3-11-7(8)13-5/h3-4H,2,9H2,1H3,(H,10,12)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBUZDVCDWYUFO-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(S1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CN=C(S1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of (S)-2-Aminopropionic Acid
The enantioselective synthesis begins with protecting the amino group of (S)-2-aminopropionic acid to prevent unwanted side reactions during amide bond formation. Boc (tert-butoxycarbonyl) is the preferred protecting group due to its stability under basic and nucleophilic conditions.
Procedure :
Amide Bond Formation
The protected acid is activated for coupling with 2-chloro-thiazol-5-ylmethylamine. Carbodiimide-mediated coupling (e.g., EDCI/HOBt) or acid chloride formation are commonly employed.
EDCI/HOBt Method :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | EDCI (1.5 equiv.), HOBt (1.5 equiv.) |
| Base | N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) |
| Temperature | 0°C → 25°C (12 hours) |
| Yield | 82–89% |
This method minimizes racemization and ensures high enantiomeric excess (>98%).
Acid Chloride Route :
Deprotection to Yield Target Compound
Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography, affording the title compound in 90–95% purity.
Alternative Methodologies
Hantzsch Thiazole Synthesis
For derivatives requiring thiazole ring construction, the Hantzsch reaction is employed:
-
Thiourea (1.0 equiv.) reacts with α-chloroketones (e.g., chloroacetone) in refluxing ethanol to form 2-aminothiazoles.
-
Subsequent chlorination at position 2 using PCl₃ and functionalization at position 5 via Vilsmeier-Haack formylation yields 2-chloro-thiazol-5-carbaldehyde, which is reduced to the corresponding amine.
Example :
| Step | Conditions | Yield |
|---|---|---|
| Thiazole formation | Ethanol, reflux, 12 hours | 72% |
| Chlorination | PCl₃, DCM, 0°C → 25°C, 6 hours | 65% |
| Reductive amination | NaBH₄, MeOH, 4 hours | 58% |
Reaction Optimization and Conditions
Solvent and Temperature Effects
-
Amide Coupling : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may promote racemization at elevated temperatures. Optimal yields are achieved at 0–25°C.
-
Thiazole Synthesis : Aqueous potassium carbonate (10%) facilitates cyclization at room temperature, avoiding side reactions observed under reflux.
Catalytic Asymmetric Synthesis
Recent advances employ chiral auxiliaries or organocatalysts to directly synthesize the (S)-enantiomer. For example:
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Limitations
Racemization Risks
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro substituent on the thiazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce diverse functional groups (Table 1).
Key Findings :
-
Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in cross-coupling reactions .
-
Steric hindrance from the thiazole’s methylene group slows substitution kinetics compared to unsubstituted thiazoles .
Condensation Reactions
The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic systems (Table 2).
Mechanistic Insight :
-
The amine’s lone pair attacks electrophilic carbons, forming imine or amide linkages. Microwave irradiation (e.g., Monowave® 300) reduces reaction times from hours to minutes .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or enzymatic conditions, yielding carboxylic acid and amine fragments (Table 3).
| Conditions | Catalyst/Enzyme | Products | Rate Constant (k) | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 6 hrs | - | 2-Chloro-thiazole-5-carboxylic acid + amine | 0.15 h⁻¹ | |
| Trypsin, pH 7.4, 37°C | Enzymatic cleavage | Same as above | 0.08 h⁻¹ |
Structural Impact :
-
Hydrolysis destabilizes the molecule’s planarity, reducing its bioavailability.
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form substituted amides (Table 4).
Optimization Note :
-
Triethylamine neutralizes HCl byproducts, preventing amine protonation and improving acylation efficiency .
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles, expanding structural diversity (Table 5).
| Reagent | Conditions | Product | Biological Activity | Source |
|---|---|---|---|---|
| Malononitrile | NaOEt, EtOH, Δ | Pyrrolo[2,1-b]thiazole | Antiproliferative (IC₅₀ = 4 μM) | |
| Thioglycolic acid | AcOH, Δ, 12 hrs | Thiazolidinone | Antimicrobial |
Synthetic Advantage :
Scientific Research Applications
Anticonvulsant Activity
Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds similar to (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide exhibit significant anticonvulsant activity in various animal models.
- Mechanism of Action : The activity is often attributed to the structural features of thiazole moieties, which enhance interactions with neuronal receptors involved in seizure activity.
- Case Studies :
- A study demonstrated that certain thiazole-integrated compounds showed median effective doses (ED50) as low as 18.4 mg/kg in the pentylenetetrazole (PTZ) model, indicating strong anticonvulsant effects .
- Another series of thiazole derivatives exhibited significant protection against seizures with ED50 values considerably lower than standard medications like ethosuximide .
Anticancer Potential
The anticancer applications of this compound are noteworthy, particularly due to its ability to induce cytotoxicity in various cancer cell lines.
- Mechanism of Action : The compound's efficacy is linked to its ability to disrupt critical cellular processes such as apoptosis and cell cycle progression.
- Case Studies :
- Research has shown that thiazole-bearing compounds can effectively target cancer cells, with some derivatives exhibiting IC50 values below 30 µM against human glioblastoma and melanoma cell lines .
- A notable study highlighted a thiazole-pyridine hybrid that outperformed standard chemotherapy agents like 5-fluorouracil in breast cancer models, achieving an IC50 of 5.71 µM .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinases (PI3Ks), which are crucial in various signaling pathways.
- Mechanism of Action : The compound acts by binding to the active site of PI3K, thereby inhibiting its activity and affecting downstream signaling pathways related to cell growth and survival.
- Case Studies :
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact pathways and targets can vary depending on the specific application, but common targets include bacterial enzymes and cancer cell pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₇H₉ClN₄OS | 248.7 g/mol | 2-chloro-thiazole, (S)-aminopropionamide | High stereochemical specificity; enhanced metabolic stability due to Cl substituent |
| N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide | C₁₄H₁₅N₃O₂S₂ | 321.4 g/mol | 4-phenylthiazole, thioether linkage | Increased lipophilicity from phenyl group; potential for redox-mediated interactions |
| 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine | C₁₁H₁₅N₅O | 249.3 g/mol | Pyridine core, hydrazino and piperidinyl groups | Broader solubility profile; hydrazine group may confer chelating properties |
a) Electrophilic Reactivity
The 2-chloro substituent in this compound enhances its electrophilicity compared to the phenyl-substituted analogue N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide. This difference may influence binding affinity in enzyme inhibition studies, particularly in targets requiring nucleophilic attack (e.g., cysteine proteases) .
b) Lipophilicity and Bioavailability
In contrast, the chloro-thiazole derivative exhibits a balanced logP, favoring both absorption and solubility .
c) Stereochemical Impact
The (S)-configuration in the target compound distinguishes it from racemic mixtures or non-chiral analogues. For example, 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine lacks stereochemical complexity, which may limit its selectivity in enantiomer-sensitive biological systems .
Biological Activity
(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 2-chloro substituent enhances its reactivity and potential interaction with biological targets. Key properties include:
- Molecular Formula : C₇H₈ClN₃OS
- Molecular Weight : 205.67 g/mol
- Melting Point : Data not extensively reported in available literature.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorothiazole derivatives with appropriate amines under controlled conditions. Various synthetic routes have been explored, focusing on optimizing yield and purity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structural similarity suggests that this compound may share these properties:
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | MRSA | Potentially effective |
| This compound | VRE | Potentially effective |
Anticancer Activity
Thiazole derivatives, including this compound, have been investigated for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can significantly influence cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (skin cancer) | < 10 |
| Similar Thiazole Derivative | U251 (glioblastoma) | 23.30 ± 0.35 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
- Antimicrobial Study : A recent study demonstrated that a series of thiazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting that compounds like this compound could be developed as novel antimicrobials targeting resistant strains .
- Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole-based compounds against various cancer cell lines, showing promising results for compounds structurally related to this compound .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. Key steps:
- Use (S)-alanine as a chiral precursor to retain stereochemistry.
- Employ coupling reagents like EDC/HOBt for amide bond formation between the thiazole-methylamine intermediate and the carboxylic acid group.
- Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
- Purify via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm stereochemistry (e.g., coupling constants for chiral centers) and assess proton environments of the thiazole ring and amide bond.
- IR Spectroscopy : Verify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (e.g., Cl-containing fragments).
- UV-Vis : Analyze π→π* transitions in the thiazole ring (λmax ~270 nm) for concentration-dependent assays .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours.
- Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the amide bond or thiazole ring oxidation).
- Use kinetic modeling (Arrhenius equation) to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in stereochemical assignments or reactive site interactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to optimize the compound’s 3D geometry and compare predicted vs. experimental NMR chemical shifts.
- Use molecular docking (e.g., AutoDock Vina) to map interactions with biological targets (e.g., enzymes with thiazole-binding pockets).
- Validate models with X-ray crystallography if single crystals are obtainable .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What experimental design strategies optimize reaction yield while minimizing racemization?
- Methodological Answer :
- Apply Design of Experiments (DoE) via software like Design Expert:
- Variables: Temperature, solvent polarity, catalyst loading.
- Responses: Yield, enantiomeric excess (ee).
- Use response surface methodology (RSM) to identify optimal conditions (e.g., 50°C in THF with 5 mol% chiral catalyst).
- Validate robustness via triplicate runs .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How should researchers address contradictions between elemental analysis and mass spectrometry data?
- Methodological Answer :
- Step 1 : Replicate analyses to rule out instrumental errors.
- Step 2 : Cross-validate with alternative techniques:
- If CHN data suggests impurities, perform TGA-MS to detect volatile contaminants.
- If HRMS shows adducts, use ion-exchange chromatography for desalting.
- Step 3 : Re-synthesize the compound under stricter anhydrous/anaerobic conditions to prevent oxidation or hydration .
Q. What strategies identify structure-activity relationships (SAR) for this compound in enzymatic inhibition assays?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the thiazole (e.g., substituent variations) or amide group (e.g., methyl vs. ethyl).
- Step 2 : Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence-based assays.
- Step 3 : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


